molecular formula C20H34O5 B038985 11-Epiprostaglandin E1 CAS No. 24570-01-2

11-Epiprostaglandin E1

Cat. No.: B038985
CAS No.: 24570-01-2
M. Wt: 354.5 g/mol
InChI Key: GMVPRGQOIOIIMI-FZYGRIMQSA-N
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Description

. This compound has garnered significant interest in scientific research due to its potent and selective binding properties.

Biochemical Analysis

Biochemical Properties

11-Epiprostaglandin E1 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase and prostaglandin receptors. Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, including this compound. This compound binds to prostaglandin receptors, particularly EP receptors, which mediate its effects on smooth muscle contraction, inflammation, and vasodilation .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In vascular smooth muscle cells, this compound induces relaxation and inhibits platelet aggregation, contributing to its vasodilatory and anti-thrombotic effects. It also modulates inflammatory responses by affecting the expression of cytokines and other inflammatory mediators .

Molecular Mechanism

The molecular mechanism of this compound involves binding to EP receptors on the cell surface. This binding activates intracellular signaling cascades, including the cyclic AMP (cAMP) pathway. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates target proteins involved in smooth muscle relaxation and inhibition of platelet aggregation. Additionally, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), reducing the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions but can degrade over extended periods. Studies have shown that this compound maintains its biological activity for several hours in vitro. Long-term exposure to this compound can lead to sustained vasodilation and anti-inflammatory effects, although the exact duration of these effects may depend on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it exhibits vasodilatory and anti-thrombotic effects without significant adverse effects. At higher doses, this compound can cause hypotension and other cardiovascular effects. Toxicity studies in animal models have shown that extremely high doses can lead to gastrointestinal disturbances and renal impairment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes. Once formed, this compound can be further metabolized by enzymes such as 15-hydroxyprostaglandin dehydrogenase, which converts it into inactive metabolites. These metabolic pathways regulate the levels and activity of this compound in tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and bind to specific transport proteins that facilitate its movement. In the bloodstream, this compound is bound to plasma proteins, which help in its distribution to target tissues. The compound’s localization and accumulation in tissues depend on the expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals. Post-translational modifications, such as phosphorylation, can influence its localization and function. In some cells, this compound may also be found in the nucleus, where it can affect gene expression directly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BU-239 hydrochloride involves the reaction of 2-(4,5-Dihydroimidazol-2-yl)quinoxaline with hydrochloric acid. The detailed synthetic route includes the following steps:

Industrial Production Methods

Industrial production of BU-239 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

BU-239 undergoes various chemical reactions, including:

    Oxidation: BU-239 can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride.

    Substitution: BU-239 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BU-239 can lead to the formation of quinoxaline oxides, while reduction can yield dihydro derivatives.

Scientific Research Applications

BU-239 hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BU-239

BU-239 is unique due to its high selectivity and affinity for the imidazoline I2 receptors. This makes it a valuable tool in research for studying the specific roles of these receptors without significant off-target effects. Its chemical structure also allows for modifications that can lead to the development of new derivatives with enhanced properties .

Properties

IUPAC Name

7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVPRGQOIOIIMI-FZYGRIMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347932
Record name 11-Epiprostaglandin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24570-01-2
Record name 11-Epiprostaglandin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Epiprostaglandin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-EPIPROSTAGLANDIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0DO49Q8Y4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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